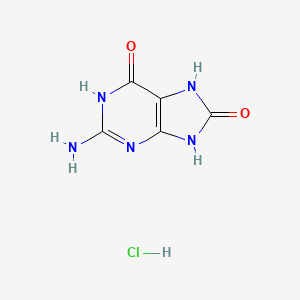

Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride

Vue d'ensemble

Description

Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride (DIBH) is a novel and potent inhibitor of HIV-1 protease, a crucial enzyme involved in the replication of the human immunodeficiency virus (HIV). DIBH has been shown to be more effective than other protease inhibitors in clinical trials, and it has been used in combination with other antiretroviral drugs to treat HIV infection. DIBH is also used in laboratory experiments to study the mechanism of action of HIV-1 protease and to develop new drugs to fight HIV infection.

Applications De Recherche Scientifique

Metabolism and Excretion

Indinavir, a potent HIV-1 protease inhibitor, undergoes complex metabolism and excretion processes. Notably, the presence of metabolites in urine and feces suggests significant oxidation and oxidative N-dealkylations as primary metabolic pathways (Balani et al., 1996).

Inhibition of Human Cytochromes

Indinavir is a strong inhibitor of cytochrome P450-3A activity. This aspect highlights its potential to incur drug interactions due to inhibition of cytochrome P450 activity (Moltke et al., 1998).

Novel HIV-1 Protease Inhibitors

Substituting the pyridylmethyl moiety in indinavir with a pyridyl oxazole significantly improves its potency against PI-resistant HIV-1 strains (Zhang et al., 2003).

Crystalluria and Urinary Tract Abnormalities

Indinavir therapy is associated with the occurrence of crystalluria and urinary tract abnormalities, indicating its impact on renal health (Kopp et al., 1997).

Desolvation Behavior

The desolvation behavior of indinavir sulfate, which involves the removal of solvent molecules from its crystalline structure, has been studied, shedding light on its physicochemical properties (Ito et al., 2019).

Brain Delivery Systems

Development of lipid nanoemulsions and lactoferrin-treated nanoemulsions containing indinavir significantly enhances its brain delivery, which is crucial for treating HIV infection in the brain (Prabhakar et al., 2013; Karami et al., 2019).

HIV Treatment Management

Indinavir, when used in HIV treatment, results in significant viral load reduction and increases in CD4 cell counts (Plosker & Noble, 1999).

Biosensor Development

Development of a biosensor using indinavir for real-time determination of appropriate dosage in HIV treatment has been explored (Feleni et al., 2019).

Effects on Intestinal Metabolism

Indinavir's interaction with dexamethasone reveals its impact on the intestinal first-pass metabolism in rats, highlighting species-specific metabolism differences (Lin et al., 1999).

Transfer in the Human Placenta

Study of indinavir's transfer in the human placenta shows differential bidirectional transfer, suggesting active transport mechanisms at play (Sudhakaran et al., 2005).

Propriétés

IUPAC Name |

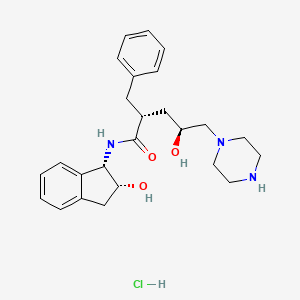

(2R,4S)-2-benzyl-4-hydroxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-piperazin-1-ylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O3.ClH/c29-21(17-28-12-10-26-11-13-28)15-20(14-18-6-2-1-3-7-18)25(31)27-24-22-9-5-4-8-19(22)16-23(24)30;/h1-9,20-21,23-24,26,29-30H,10-17H2,(H,27,31);1H/t20-,21+,23-,24+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMAHZQXMQBODN-JIYLFXFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)

![1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B587964.png)